This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].
This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].
This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].
Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].
Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].
Amino-PEG8-Acid is a polyethylene glycol compound featuring an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, and it has a molecular weight of approximately 395.52 g/mol. This compound is characterized by its hydrophilicity, which enhances its solubility in aqueous environments, making it particularly useful in biological and pharmaceutical applications. The presence of the amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with various biomolecules.
These reactions are critical for bioconjugation processes, allowing the attachment of drugs, proteins, or other biomolecules to the PEG linker for enhanced therapeutic efficacy .
Amino-PEG8-Acid exhibits low toxicity and is generally considered non-immunogenic, which is advantageous for pharmaceutical applications. Its hydrophilic nature aids in increasing the solubility of hydrophobic drugs and improving their bioavailability. Additionally, PEGylation (the process of attaching polyethylene glycol chains to molecules) can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition .
The synthesis of Amino-PEG8-Acid typically involves several steps:
These methods allow for precise control over the molecular weight and functional groups, tailoring the compound for specific applications .
Amino-PEG8-Acid has a wide range of applications:
Several compounds share structural similarities with Amino-PEG8-Acid, each offering unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Amino-PEG4-Acid | Shorter PEG chain (4 units) | Faster clearance; lower solubility |
Amino-PEG12-Acid | Longer PEG chain (12 units) | Increased solubility; longer half-life |
Aminooxy-PEG8-Acid | Contains an aminooxy group instead of an amino group | Useful for specific bioconjugation reactions |
Biotin-PEG8-Acid | Biotin conjugated to PEG | Strong affinity for streptavidin; used in assays |
Thiol-PEG8-Acid | Contains a thiol group | Reactive towards maleimides for conjugation |
Amino-PEG8-Acid stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .